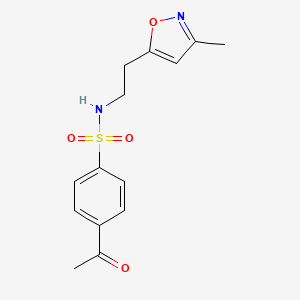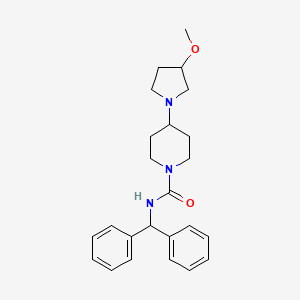![molecular formula C6H4BrClN4 B2755597 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2092211-77-1](/img/structure/B2755597.png)
6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound with a molecular weight of 247.48 . It belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class of non-naturally occurring small molecules .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C6H4BrClN4/c7-4-2-9-6-10-5 (1-8)11-12 (6)3-4/h2-3H,1H2 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the literature, compounds of the [1,2,4]triazolo[1,5-a]pyrimidine class have been studied for their reactivity .作用機序
Target of Action
The primary target of 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of tumor cell growth .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression pathway . This disruption can lead to apoptosis, or programmed cell death, within tumor cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
実験室実験の利点と制限
One of the major advantages of 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is its potential applications in various fields of scientific research. However, the synthesis method of this compound is complex and requires expertise in organic chemistry. In addition, the purity of the final product can be affected by various factors such as the quality of the starting materials and the reaction conditions.
将来の方向性
There are several future directions for the research on 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. One of the major directions is the development of more efficient and scalable synthesis methods for this compound. Another direction is the optimization of the structure of this compound to improve its potency and selectivity against cancer cells and viruses. In addition, the use of this compound as a fluorescent probe for the detection of metal ions can be further explored. Finally, the potential applications of this compound in other fields such as materials science and catalysis can be investigated.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of this compound is complex and requires expertise in organic chemistry. This compound has shown potential applications in the field of medicinal chemistry, antiviral activity, and as a fluorescent probe for the detection of metal ions. The mechanism of action of this compound is not fully understood, but studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells and inhibit the replication of viruses. Further research is needed to develop more efficient synthesis methods, optimize the structure of this compound, and explore its potential applications in other fields.
合成法
The synthesis of 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-amino-4,6-dibromo-1,3,5-triazine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 5-aminopyrimidine-2,4-dione in the presence of a base and a solvent such as dimethylformamide. The final product is obtained after purification using column chromatography. This synthesis method has been optimized by various researchers to improve the yield and purity of the final product.
科学的研究の応用
6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has shown potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its antiviral activity and has shown promising results against various viruses such as herpes simplex virus and hepatitis C virus. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
生化学分析
Biochemical Properties
6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This interaction suggests that this compound may have a role in modulating cell cycle progression .
Cellular Effects
The effects of this compound on cellular processes have been explored in several studies. It has been shown to exhibit cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. As a potential CDK2 inhibitor, it may exert its effects at the molecular level by inhibiting the activity of this enzyme, thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits significant inhibitory activity against CDK2, suggesting potential long-term effects on cellular function .
特性
IUPAC Name |
6-bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c7-4-2-9-6-10-5(1-8)11-12(6)3-4/h2-3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYRIUGUAOWWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2755515.png)
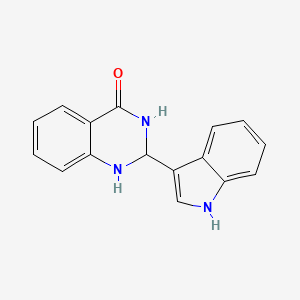
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2755518.png)
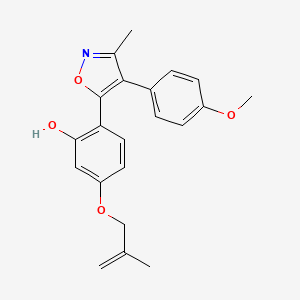
![6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2755525.png)
![1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B2755526.png)
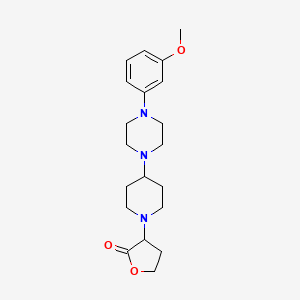
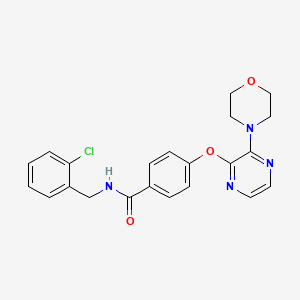
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2755529.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2755531.png)

